5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid
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Overview
Description
5-Bromo-6-methylbenzothiophene-2-carboxylic Acid is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a carboxylic acid group at the 2nd position on the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylbenzothiophene-2-carboxylic Acid can be achieved through various synthetic routes. One common method involves the bromination of 6-methylbenzothiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methylbenzothiophene-2-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (Pd/C, CuI).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).
Reduction: Reducing agents (LiAlH4, BH3), solvents (ether, THF).
Major Products Formed
Substitution: 5-Substituted-6-methylbenzothiophene-2-carboxylic acids.
Oxidation: 5-Bromo-6-methylbenzothiophene-2-carboxylic acid derivatives.
Reduction: 5-Bromo-6-methylbenzothiophene-2-methanol.
Scientific Research Applications
5-Bromo-6-methylbenzothiophene-2-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylbenzothiophene-2-carboxylic Acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxylic Acid: Similar structure but lacks the methyl group at the 6th position.
6-Methylbenzothiophene-2-carboxylic Acid: Similar structure but lacks the bromine atom at the 5th position.
5-Bromo-6-methylbenzofuran-2-carboxylic Acid: Similar structure but contains an oxygen atom instead of sulfur in the heterocyclic ring.
Uniqueness
5-Bromo-6-methylbenzothiophene-2-carboxylic Acid is unique due to the presence of both bromine and methyl substituents on the benzothiophene ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .
Properties
Molecular Formula |
C10H7BrO2S |
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Molecular Weight |
271.13 g/mol |
IUPAC Name |
5-bromo-6-methyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrO2S/c1-5-2-8-6(3-7(5)11)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
MXRNNTACICBBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C=C(S2)C(=O)O |
Origin of Product |
United States |
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